molecular formula C11H15NO2 B13362014 N-Isopropyl-2-methoxybenzamide

N-Isopropyl-2-methoxybenzamide

Cat. No.: B13362014
M. Wt: 193.24 g/mol
InChI Key: HLJOTMHBUBWEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-methoxybenzamide (CAS 550300-23-7) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. A primary research application of this compound is as a precursor in the development of specialized catalysts. For instance, it is a key synthetic intermediate for 2-Iodo-N-isopropyl-5-methoxybenzamide , which has been identified as a highly reactive and environmentally benign organocatalyst for the oxidation of alcohols to carbonyl compounds at room temperature . This catalytic system offers a non-toxic alternative to traditional heavy-metal-based oxidants. Furthermore, the 2-methoxybenzamide scaffold is significant in pharmaceutical research for designing novel bioactive molecules. Research has shown that derivatives based on this core structure can act as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor . This pathway is a critical target for the development of new anticancer therapies, and such inhibitors have shown promise in suppressing the proliferation of drug-resistant cancer cell lines . Additionally, structurally related 3-methoxybenzamide derivatives have been extensively studied for their antimicrobial properties, specifically as inhibitors of the bacterial cell division protein FtsZ, with activity against resistant pathogens like MRSA . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

HLJOTMHBUBWEEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies for N Isopropyl 2 Methoxybenzamide and Its Structural Analogues

Classical Approaches to N-Isopropyl-2-methoxybenzamide Synthesis

The fundamental structure of this compound is typically assembled through the formation of an amide bond between a 2-methoxybenzoic acid precursor and isopropylamine (B41738).

Amidation Reactions from 2-Methoxybenzoic Acid Precursors

A direct and common method for synthesizing this compound is the amidation of 2-methoxybenzoic acid. askiitians.com This reaction involves coupling the carboxylic acid with isopropylamine. To facilitate this transformation, coupling agents are often employed to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) in the presence of a base are frequently used. cbijournal.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature.

Another approach involves the conversion of 2-methoxybenzoic acid into a more reactive species, such as an acyl chloride, which readily reacts with isopropylamine. vedantu.com

A study reported a green and efficient method for benzamide (B126) synthesis through the direct condensation of benzoic acids and amines using a reusable solid acid catalyst under ultrasonic irradiation. researchgate.net This method offers advantages such as mild reaction conditions and shorter reaction times. researchgate.net

Reactant 1Reactant 2Coupling Agent/CatalystSolventConditionsProduct
2-Methoxybenzoic acidIsopropylamineDCC/DMAPAnhydrous solventsRoom TemperatureThis compound
4-Methylbenzoic acido-ToluidineHOBtN/ARoom Temperature, N2 atmN-(o-tolyl)-4-methylbenzamide
Benzoic acidsAminesDiatomite earth@IL/ZrCl4Toluene (B28343)Ultrasonic irradiationBenzamide derivatives

Formation of the Benzamide Moiety via Acylation and Ammoniation

An alternative and highly effective strategy for forming the benzamide bond is through the acylation of an amine with a reactive derivative of the carboxylic acid. askiitians.com The most common method involves the initial conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride. sigmaaldrich.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. vedantu.comgoogle.com

The resulting 2-methoxybenzoyl chloride is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with isopropylamine. vedantu.com A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed. This reaction is generally performed in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at a controlled temperature, often starting at 0°C and then warming to room temperature.

This two-step process, involving the formation of an acyl chloride followed by ammoniation (in this case, with isopropylamine), is a robust and widely applicable method for the synthesis of a variety of benzamides. askiitians.comvedantu.com

PrecursorReagent 1Reagent 2SolventKey ConditionsProduct
2-Methoxybenzoic acidThionyl chloride (SOCl₂)IsopropylamineDichloromethane (DCM)0°C to room temperatureThis compound
5-Bromo-2-methoxybenzoic acidThionyl chloride (SOCl₂)IsopropylamineDichloromethane (DCM)Reflux5-Bromo-N-isopropyl-2-methoxybenzamide. vulcanchem.com
4-Iodobenzoic acidThionyl chloride (SOCl₂)IsopropylamineDichloromethane (DCM)0°C4-Iodo-N-isopropylbenzamide. researchgate.net

Introduction of the Isopropyl Group in Benzamide Core Synthesis

The introduction of the isopropyl group is a critical step in the synthesis of this compound. This is almost exclusively achieved by using isopropylamine as the amine component in the amide bond formation. askiitians.com The steric hindrance of the isopropyl group can sometimes affect reaction rates, potentially requiring elevated temperatures or specific catalysts to overcome the kinetic barrier.

In the context of building the benzamide core, the timing of the isopropyl group's introduction is inherent to the main synthetic strategies. In both the direct amidation of 2-methoxybenzoic acid and the acylation using 2-methoxybenzoyl chloride, isopropylamine is the key reagent that provides the N-isopropyl moiety. askiitians.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships, particularly in drug discovery.

Strategies for Halogenation on the Benzene (B151609) Ring

Halogenated derivatives of this compound can be synthesized through two primary strategies: by using a pre-halogenated starting material or by halogenating the this compound core.

In the first approach, a halogenated 2-methoxybenzoic acid, such as 5-chloro-2-methoxybenzoic acid or 5-bromo-2-methoxybenzoic acid, is used as the starting material. vulcanchem.comevitachem.com This precursor is then subjected to the classical amidation or acylation/ammoniation reactions with isopropylamine as described previously. For instance, 5-chloro-N-isopropyl-2-methoxybenzamide can be synthesized by treating 5-chloro-2-methoxybenzoic acid with a coupling agent like ethyl chloroformate and triethylamine, followed by the addition of isopropylamine. evitachem.com Similarly, 5-bromo-N-isopropyl-2-methoxybenzamide can be prepared from 5-bromo-2-methoxybenzoic acid. vulcanchem.com

The second strategy involves the direct halogenation of this compound. This is an electrophilic aromatic substitution reaction where a halogenating agent is introduced. vulcanchem.com For example, bromination can be achieved using N-bromosuccinimide (NBS). hbni.ac.in The methoxy (B1213986) and amide groups on the benzene ring direct the position of the incoming halogen.

Recent advances in C-H activation have provided new methods for regioselective halogenation of benzamide derivatives using transition metal catalysts like palladium or iridium. rsc.orgacs.org These methods can offer high selectivity for specific positions on the aromatic ring. rsc.org

Starting MaterialHalogenating Agent/PrecursorCatalyst/ReagentsProduct
5-Chloro-2-methoxybenzoic acidIsopropylamineEthyl chloroformate, Triethylamine5-Chloro-N-isopropyl-2-methoxybenzamide. evitachem.com
5-Bromo-2-methoxybenzoic acidIsopropylamineHATU or EDCI5-Bromo-N-isopropyl-2-methoxybenzamide. vulcanchem.com
This compoundN-Bromosuccinimide (NBS)N/ABrominated this compound
Benzamide derivativesN-HalosuccinimideNickel(II) catalystHalogenated benzamides. rsc.org

Derivatization at the Para-Position of the Isopropylphenyl Moiety

While the provided outline specifies derivatization at the para-position of an "isopropylphenyl" moiety, the core structure is this compound. Assuming the focus is on substitution on the benzamide's benzene ring at the position para to the methoxy group (the 5-position), various derivatives can be synthesized.

Synthesis of these derivatives typically starts with a pre-functionalized 2-methoxybenzoic acid. For example, to obtain a derivative with an aminosulfonyl group at the 5-position, one could start with 5-(aminosulfonyl)-2-methoxybenzoic acid and then perform the amidation with isopropylamine. evitachem.com

If the intention was to have a substituted phenyl group attached to the isopropyl moiety, this would represent a significantly different class of compounds, such as N-(substituted-phenyl)isopropyl-2-methoxybenzamides. The synthesis would involve using a substituted aniline (B41778) in place of isopropylamine.

For derivatives on the benzamide ring itself, a variety of substituents can be introduced at the 5-position (para to the methoxy group) by starting with the appropriately substituted 2-methoxybenzoic acid. For example, a nitro group can be introduced and subsequently reduced to an amine, which can then be further functionalized.

Starting MaterialReagentsProduct
5-(Aminosulfonyl)-2-methoxybenzoic acidIsopropylamine, Coupling agents5-(Aminosulfonyl)-N-isopropyl-2-methoxybenzamide. evitachem.com
5-Nitro-2-methoxybenzoic acidIsopropylamine, Coupling agentsN-Isopropyl-5-nitro-2-methoxybenzamide
5-Amino-2-methoxybenzoic acidIsopropylamine, Coupling agents5-Amino-N-isopropyl-2-methoxybenzamide

Synthesis of Complex Heterocyclic Conjugates Incorporating Methoxybenzamide Fragments

The integration of the methoxybenzamide scaffold into complex heterocyclic systems is a significant area of research, yielding compounds with diverse applications. The synthetic strategies typically involve the formation of an amide bond between a methoxybenzoyl derivative and an amino-functionalized heterocycle.

One common method is the benzoylation of an amino-heterocycle using a methoxybenzoyl chloride. This approach was successfully used to synthesize N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. researchgate.net In this synthesis, 2-aminobenzothiazole (B30445) was reacted with 2-methoxybenzoyl chloride, resulting in the target compound with a high yield of 88%. researchgate.net Similarly, various methoxybenzamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring were synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with 2-methoxy, 3-methoxy, or 4-methoxybenzoyl chloride in toluene under reflux. dergipark.org.trdergipark.org.tr These reactions demonstrate a versatile method for creating N-heterocyclic-substituted methoxybenzamides. dergipark.org.tr

More complex heterocyclic systems have also been conjugated with methoxybenzamide moieties. For instance, a series of substituted 4-(phenylamino)pyrrolo[2,1-f] researchgate.netdergipark.org.trvulcanchem.comtriazines were identified as potent kinase inhibitors. nih.gov The synthesis involved coupling the pyrrolotriazine core with fragments like 2,4-difluoro-N-methoxybenzamide. nih.gov Another study detailed the synthesis of N-substituted benzimidazole (B57391) carboxamides, where various methoxy- and hydroxy-substituted benzoic acids were coupled with amino-benzimidazoles using peptide coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of Hydroxybenzotriazole (HOBt). nih.gov

The synthesis of N-isopropyl carboxamide-substituted heterocycles has been explored extensively. A library of analogues was created by coupling various heterocyclic carboxylic acids—such as those based on N-methyl-1H-indole, benzo[d]imidazole, benzo[d]oxazole, benzofuran, and benzo[b]thiophene—with isopropylamine using O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) as the coupling agent. nih.gov This highlights a straightforward and efficient route to a wide range of heterocyclic conjugates from their respective carboxylic acids. nih.gov

A particularly complex example is found in a patented molecule, (R)-N-ethyl-5-fluoro-N-isopropyl-2-({5-[2-(6-{[2-(methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl]-1,2,4-triazin-6-yl}oxy)benzamide, designed as a menin/MLL protein-protein interaction inhibitor. google.com The synthesis of this intricate molecule involves a multi-step sequence, culminating in the coupling of a complex diazaspiro[3.4]octane-triazine heterocycle with a pre-functionalized N-isopropyl-benzamide derivative. google.com

The table below summarizes representative examples of these synthetic approaches.

Heterocyclic CoreMethoxybenzamide PrecursorCoupling MethodResulting Conjugate TypeReference(s)
2-Aminobenzothiazole2-Methoxybenzoyl chlorideBenzoylationN-(Benzothiazolyl)-methoxybenzamide researchgate.net
5-Amino-1,3,4-thiadiazole-2-thiol2/3/4-Methoxybenzoyl chlorideAmide bond formation under refluxN-(Thiadiazolyl)-methoxybenzamide dergipark.org.trdergipark.org.tr
Pyrrolo[2,1-f] researchgate.netdergipark.org.trvulcanchem.comtriazine2,4-Difluoro-N-methoxybenzamideMulti-step couplingPyrrolotriazine-amino-methoxybenzamide nih.gov
Amino-benzimidazolesMethoxy-substituted benzoic acidsPeptide coupling (HATU/EDCI)N-(Benzimidazolyl)-methoxybenzamide nih.gov
Indole-2-carboxylic acidIsopropylamineAmide coupling (HCTU)N-Isopropyl-indole-2-carboxamide nih.gov
Diazaspiro[3.4]octane-triazineN-ethyl-5-fluoro-N-isopropyl-2-hydroxybenzamideMulti-step synthesisComplex triazine-spiro-benzamide conjugate google.com

Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing novel, more efficient, and environmentally benign methods for preparing this compound and its analogues. These efforts include the use of transition-metal catalysis for novel bond formations and the application of green chemistry principles to reduce environmental impact.

Transition-metal catalysis has emerged as a powerful tool for constructing complex molecules. mdpi.com For example, palladium-catalyzed reactions have been employed for the synthesis of phenanthridinones from N-methoxybenzamides. researchgate.net These reactions can proceed through simultaneous C-C and C-N bond formation, offering an efficient route to fused heterocyclic systems from methoxybenzamide precursors. researchgate.net Rhodium-catalyzed C-H activation has also been utilized in the [4+1] annulation reaction of benzamides and alkenes to produce isoindoline (B1297411) derivatives with high regio- and enantioselectivity. snnu.edu.cn Such methods represent novel strategies for creating complex cyclic structures attached to the benzamide core. snnu.edu.cn

From a green chemistry perspective, a significant development is the use of hypervalent iodine compounds derived from methoxybenzamides as recyclable catalysts. Specifically, 2-Iodo-N-isopropyl-5-methoxybenzamide has been identified as a highly reactive and environmentally benign catalyst for the oxidation of alcohols. beilstein-journals.orgresearchgate.net This catalyst operates in the presence of Oxone® as a co-oxidant at room temperature. beilstein-journals.org The methoxy group at the 5-position was found to significantly enhance the catalyst's reactivity. beilstein-journals.orgresearchgate.net The catalyst can be recovered and reused, minimizing waste. researchgate.net The development of a practical, safe synthesis of the 2-iodosobenzoic acid (IBA) precursors using Oxone® in aqueous conditions further enhances the green credentials of this catalytic system. mdpi.com

Another important green consideration is the avoidance of toxic reagents. The traditional synthesis of N-substituted-2-aminobenzamides often starts from isatoic anhydride (B1165640), which is commonly prepared using highly toxic phosgene (B1210022). google.com A newer, safer method for synthesizing N-isopropyl-2-aminobenzamide has been developed that uses di(trichloromethyl) carbonate (triphosgene) as a less hazardous substitute for phosgene to form the isatoic anhydride intermediate from o-aminobenzoic acid. This intermediate is then reacted in situ with isopropylamine to yield the final product with high purity (99.3%) and yield (90.9%). google.com

The principles of green chemistry also extend to the choice of solvents and energy sources. The use of water as a solvent, often in combination with co-solvents like isopropyl alcohol, and the application of ultrasound to assist reactions are methods that align with green chemistry goals. mdpi.com These techniques can lead to higher efficiency, greater selectivity, and easier product isolation, as demonstrated in the synthesis of various sulfur-containing heterocycles like benzothiazoles and thiadiazoles. dergipark.org.trmdpi.com

The table below details some of these novel and green synthetic approaches.

Synthetic ApproachKey FeaturesCompound Class / ReactionGreen Aspect(s)Reference(s)
Hypervalent Iodine CatalysisUse of a recyclable iodo-benzamide catalyst with Oxone®.Alcohol OxidationRecyclable catalyst, use of a benign co-oxidant, mild room temperature conditions. beilstein-journals.orgresearchgate.netbeilstein-journals.org
Phosgene-Free SynthesisSubstitution of phosgene with di(trichloromethyl) carbonate.Synthesis of N-isopropyl-2-aminobenzamideAvoidance of highly toxic and hazardous reagents. google.com
Transition-Metal CatalysisPalladium or Rhodium-catalyzed C-H activation and C-C/C-N coupling.Synthesis of phenanthridinones and isoindolinesAtom economy, high efficiency, novel bond formations under milder conditions. mdpi.comresearchgate.netsnnu.edu.cn
Green Solvents & EnergyUse of water as a solvent and ultrasound assistance.Synthesis of S-heterocyclesReduced use of volatile organic compounds (VOCs), increased reaction efficiency. mdpi.com

Structure Activity Relationship Sar Studies of N Isopropyl 2 Methoxybenzamide Derivatives

Influence of Benzene (B151609) Ring Substitutions on Biological and Chemical Activities

The benzamide (B126) ring is a key scaffold that can be functionalized at various positions. The electronic and steric properties of substituents on this ring can drastically alter a compound's reactivity and its ability to interact with biological targets.

The methoxy (B1213986) (-OCH₃) group, a common substituent in this series, exerts a significant electronic and steric influence that is highly dependent on its position on the benzene ring. Its role has been investigated in various contexts, from catalytic activity to receptor binding.

In studies of 2-iodo-N-isopropylbenzamides used as catalysts for alcohol oxidation, the position of the methoxy group was found to be a critical determinant of catalytic reactivity. beilstein-journals.orgd-nb.info An electron-donating group positioned para to the iodine atom (i.e., at the 5-position in a 2-iodobenzamide) was shown to enhance reactivity. beilstein-journals.org Consequently, 2-iodo-N-isopropyl-5-methoxybenzamide (17) was identified as the most reactive catalyst in the series. beilstein-journals.orgd-nb.inforesearchgate.net Its reactivity surpassed that of analogues with a methoxy group at the 3- or 4-position. beilstein-journals.orgd-nb.info The 4-methoxy derivative showed reactivity comparable to the unsubstituted parent compound, while the 3-methoxy derivative was less reactive. beilstein-journals.org The enhanced reactivity of the 5-methoxy derivative is attributed to the rapid oxidation of the trivalent iodine intermediate to the active pentavalent species. d-nb.info

In the context of biological activity, the methoxy group's position also dictates potency and selectivity. In a series of inhibitors for the proto-oncogene ALK2, moving the methoxy group from the ortho- to the meta-position relative to the amide (e.g., in compound 14b) resulted in improved biochemical potency. nih.gov Conversely, in a series of compounds developed as inhibitors of Trypanosoma brucei, the 2-methoxy analogue (26) was found to be at least four times more potent than the corresponding 4-methoxy analogue (27). nih.gov These findings underscore that the optimal placement of the methoxy group is target-specific, likely influencing the molecule's conformation and its ability to form key interactions within a receptor's binding pocket.

Compound ClassMethoxy Position (relative to amide)Observed Effect on ActivityReference
2-Iodo-N-isopropylbenzamide Catalysts5-position (para to iodine)Highest catalytic reactivity for alcohol oxidation. beilstein-journals.orgd-nb.inforesearchgate.net
2-Iodo-N-isopropylbenzamide Catalysts4-position (meta to iodine)Reactivity similar to unsubstituted compound. beilstein-journals.org
2-Iodo-N-isopropylbenzamide Catalysts3-position (ortho to iodine)Lower reactivity. beilstein-journals.org
ALK2 Inhibitorsmeta-positionImproved biochemical potency compared to ortho. nih.gov
Trypanosoma brucei Inhibitors2-position (ortho)At least 4x more potent than 4-methoxy analogue. nih.gov

Halogen atoms are frequently introduced into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In N-isopropyl-2-methoxybenzamide derivatives, halogens have been shown to have a profound impact on biological and chemical activity.

The presence of an iodine atom at the 2-position of the benzamide ring is crucial for the catalytic activity of certain derivatives in oxidation reactions. beilstein-journals.orgd-nb.info The reactivity of these 2-iodobenzamides is further modulated by other substituents on the ring; for instance, an electron-withdrawing chloro group at the 5-position decreases catalytic activity compared to an electron-donating methoxy group at the same position. beilstein-journals.orgd-nb.info

In the context of therapeutic agents, halogen substitution is a key strategy for enhancing potency and selectivity. For GPR35 agonists, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized where halogen substitutions were explored. The introduction of a bromine atom at the 5-position of the phenyl ring (compound 56) or a fluorine at the 2-position combined with a 4-methoxy group (compound 63) led to the most potent compounds in the series, with EC₅₀ values of 0.059 µM and 0.041 µM, respectively. nih.gov Similarly, for ALK2 kinase inhibitors, the incorporation of a fluorine atom at the position ortho to the amide group was a successful strategy to tailor selectivity against the related kinase ALK5. nih.gov

Studies on antitrypanosomal agents revealed that chlorine substitution significantly influences activity. A 2-chlorobenzoyl derivative (23) was found to be three-fold more active than its 3-chloro (22) isomer and nearly eight-fold more active than the 4-chloro (21) analogue. nih.gov The 2,4-dichloro (2) and 2,3-dichloro (31) derivatives were among the most potent compounds, highlighting the benefit of ortho substitution. nih.gov Furthermore, the common occurrence of a fluorine atom ortho to a benzamide has been noted as a significant structural motif in medicinal chemistry, often used to create favorable electrostatic interactions. acs.org

Compound SeriesHalogen & PositionEffect on Biological ResponseReference
GPR35 Agonists2-Fluoro, 4-MethoxyHighest agonistic potency (EC₅₀ = 0.041 µM). nih.gov
GPR35 Agonists5-BromoHigh agonistic potency (EC₅₀ = 0.059 µM). nih.gov
ALK2 Inhibitors2-FluoroImproved selectivity over ALK5. nih.gov
T. brucei Inhibitors2-Chloro3-fold more active than 3-chloro; 8-fold more active than 4-chloro. nih.gov
T. brucei Inhibitors2,4-DichloroAmong the most potent analogues. nih.gov

In the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), the amide portion of the lead compound was replaced with various five- and six-membered heteroaryl groups. nih.gov While thiazole (B1198619) and pyrazole (B372694) analogues showed modest potency, a 3-isopropylisoxazole derivative proved to be very potent. nih.gov This demonstrates that the nature of the heterocyclic ring is critical for activity.

Similarly, fragment-based drug design approaches have utilized this strategy. For instance, N-isopropyl-1H-indole-2-carboxamide (3) was identified as an allosteric modulator of the dopamine (B1211576) D₂ receptor, acting as a fragment derived from a larger, more complex bitopic ligand. nih.gov This indole (B1671886) moiety was shown to bind in an allosteric pocket of the receptor. nih.gov Other studies have explored linking moieties like benzothiazole (B30560) and quinoline (B57606) to the benzamide core. The synthesis of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) resulted in a compound with notable nonlinear optical (NLO) properties and antimicrobial activity. researchgate.net Research has also shown that attaching large, flat aromatic or heteroaromatic substituents, such as phenyl or thienyl groups, para to an amino group on a benzamide scaffold can significantly boost HDAC inhibitory activity. google.com

Modulation of the N-Alkyl Chain: Significance of the Isopropyl Group

The N-alkyl substituent on the amide nitrogen plays a crucial role in defining the SAR of these compounds. The size, shape, and lipophilicity of this group can directly influence receptor binding affinity and the molecule's conformational preferences.

The N-isopropyl group is a common feature in many biologically active benzamides, and its specific role has been elucidated through comparative studies with other alkyl groups. The branched nature and size of the isopropyl group appear to be optimal for binding to certain receptors, but detrimental for others.

In the development of allosteric modulators for the dopamine D₂ receptor, the N-isopropyl group was found to be important for affinity. nih.gov Reducing the branching (e.g., replacing isopropyl with n-butyl) caused a reduction in both affinity and negative cooperativity. nih.gov In another study on GPR35 agonists, the introduction of bulkier alkyl substituents like isopropyl and cyclohexyl on the amide significantly improved potency compared to smaller, linear alkyl chains. nih.gov

Conversely, for inhibitors of the BCR-ABL protein, which is implicated in chronic myeloid leukemia, increasing the length of the N-alkyl chain from methyl to ethyl and then to isopropyl led to a progressive decrease in potency. nih.gov The derivative with the N-isopropyl group was the least potent among the n-alkyl-substituted analogues in that series. nih.gov Similarly, for inhibitors of the choline transporter, removal of an isopropyl group from a related part of the molecule resulted in a much less active compound. nih.gov These findings collectively indicate that the isopropyl group's contribution to binding affinity is highly target-dependent. It can provide favorable van der Waals interactions in a sterically accommodating pocket or cause unfavorable steric clashes in a more constrained binding site.

Target/AssayN-Alkyl GroupEffect on Affinity/PotencyReference
Dopamine D₂ ReceptorIsopropylHigher affinity than less branched analogues. nih.gov
GPR35IsopropylMore potent than smaller alkyl groups. nih.gov
BCR-ABL KinaseIsopropylLeast potent among n-alkyl (methyl, ethyl, isopropyl) analogues. nih.gov
Choline TransporterIsopropyl (on a piperidine (B6355638) ether)Removal of the isopropyl group led to a much less active compound. nih.gov

The rotational barrier of the isopropyl group itself is dependent on the size of adjacent substituents. For example, in ortho-disubstituted aromatic rings, the energy barrier for the isopropyl group's rotation increases with the size of the ortho substituents (I > Br > Cl). mdpi.com This steric hindrance can lock the isopropyl group into a specific orientation, which may be either favorable or unfavorable for binding.

Computational studies on cyanoquinoline derivatives featuring a 2-methoxybenzamide (B150088) moiety have shown that these molecules can adopt multiple distinct, low-energy conformations. nih.gov The research suggests that flexibility is key, with different conformations being required for different biological activities (corrector vs. potentiator activity). nih.gov The ability to adopt these distinct shapes is governed by the rotational freedom of the bonds linking the aryl moieties. nih.gov For other derivatives, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, conformational scans have also indicated that multiple conformations are energetically accessible, with low energy differences between them. researchgate.net This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit the binding sites of different biological targets. The interplay between the steric bulk of the N-isopropyl group and the substituents on the benzamide ring is therefore a critical factor in defining the conformational landscape and the ultimate biological profile of the compound.

SAR in Specific Biological Contexts

The structure-activity relationship (SAR) of this compound and its derivatives has been explored across various biological contexts, revealing how specific structural modifications influence their activity as antiplatelet agents, inhibitors of the Hedgehog signaling pathway, herbicides, and allosteric modulators of the Dopamine D2 receptor.

SAR for Antiplatelet Aggregation Activity

Research into the antiplatelet aggregation effects of 2-methoxybenzamide derivatives has identified key structural features that enhance activity. By combining the structural characteristics of existing antiplatelet drugs picotamide (B163162) and betrixaban, a series of 2-methoxy-5-aminobenzamides were developed and evaluated. researchgate.net

The core structure involves a 2-methoxybenzoyl group and a 5-amino linkage to various substituted moieties. The antiplatelet aggregation activities were assessed in vitro using inducers like adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). researchgate.net

Key findings from these studies include:

Substitution on the 5-amino group: The nature of the substituent on the 5-amino group is critical for activity.

Activity against ADP-induced aggregation: Compound 1f , which features a complex amide-linked substituent, demonstrated the highest inhibitory activity against ADP, with an IC50 value of 0.17 μM. This was significantly more potent than the reference drugs aspirin (B1665792) (0.44 μM) and picotamide (0.47 μM). researchgate.net

Activity against AA-induced aggregation: A different set of structural features proved optimal for inhibiting AA-induced aggregation. Compounds 1i , 1j , 1r , and 1t showed the highest potency, with IC50 values ranging from 0.22 μM to 0.25 μM. These values indicate higher potency compared to both aspirin (0.43 μM) and picotamide (0.34 μM). researchgate.net

These results underscore that distinct structural modifications on the 2-methoxy-5-aminobenzamide scaffold can be optimized to target different pathways of platelet aggregation. researchgate.net

Table 1: Antiplatelet Aggregation Activity of 2-Methoxy-5-aminobenzamide Derivatives

Compound Inducing Agent IC50 (μM)
1f ADP 0.17
1i AA 0.24
1j AA 0.22
1r AA 0.25
1t AA 0.24
Aspirin (Control) ADP 0.44
Aspirin (Control) AA 0.43
Picotamide (Control) ADP 0.47
Picotamide (Control) AA 0.34

Data sourced from a study on novel 2-methoxy-5-aminobenzamides. researchgate.net

SAR for Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its abnormal activation is linked to various cancers. semanticscholar.orgresearchgate.net The 2-methoxybenzamide scaffold has been identified as an advantageous connector in the design of potent Hh pathway inhibitors that target the Smoothened (Smo) receptor. semanticscholar.orgresearchgate.netmdpi.com

SAR studies on a series of 2-methoxybenzamide derivatives revealed several important structural determinants for potent inhibition:

The 2-Methoxybenzamide Core: This scaffold serves as a key connecting element for the pharmacophores that interact with the Smo receptor. researchgate.net

Substitutions on the Amide Nitrogen: The groups attached to the amide nitrogen significantly influence inhibitory potency. In one series of potent inhibitors, the amide is part of a more complex structure linking the 2-methoxybenzoyl group to a substituted phenyl ring via a thiazole.

Potency of Derivatives: One of the most potent compounds identified, Compound 21 , exhibited a nanomolar IC50 value of 0.03 μM in a Gli-luciferase reporter assay. semanticscholar.orgresearchgate.netmdpi.com This compound was shown to block the Smo receptor and was effective against both wild-type and mutant forms of Smo. semanticscholar.orgmdpi.com The high potency of this class of inhibitors, with many showing submicromolar IC50 values, highlights the suitability of the 2-methoxybenzamide scaffold for Hh pathway inhibition. researchgate.net

Table 2: Hedgehog Signaling Pathway Inhibition by a Lead 2-Methoxybenzamide Derivative

Compound Assay IC50 (μM) Target
Compound 21 Gli-luc reporter assay 0.03 Smoothened (Smo) Receptor
Vismodegib (Control) Gli-luc reporter assay >10 Smoothened (Smo) Receptor

Data sourced from studies on 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors. semanticscholar.orgresearchgate.net

SAR for Herbicidal Activity

Derivatives of 2-methoxybenzamide have been investigated as a novel class of bleaching herbicides. bindingdb.orguniroma1.it These compounds typically interfere with the biosynthesis of carotenoids in plants. nih.gov SAR studies have focused on modifications to both the N-benzyl group and the benzoyl ring.

Key SAR findings for herbicidal activity include:

N-Substituent: N-benzyl derivatives generally show much higher herbicidal activity than N-phenyl derivatives. bindingdb.org An α-branched alkyl group, such as an isopropyl or sec-butyl group on the amide nitrogen, can also confer high activity. nih.gov

Substitution on the N-benzyl Ring: The position and nature of substituents on the benzyl (B1604629) ring are crucial.

Fluorine substitution is particularly effective. N-(4-fluorobenzyl)-2-methoxybenzamide and N-(3-fluorobenzyl)-2-methoxybenzamide were identified as innovative lead compounds. uniroma1.it

Compounds with fluorine or methyl groups at the 3- or 4-position of the benzyl ring are beneficial for activity. nih.gov

Derivatives with substituents at the 2- and 4-positions of the benzyl ring, such as ZI-15 (2,4-dichloro) and ZI-24 (2,4-difluoro), exhibited the highest herbicidal activity, causing complete bleaching at concentrations as low as 0.5 μg/mL. bindingdb.org

Substitution on the Benzoyl Ring: Modifications to the 2-methoxybenzoyl portion also modulate activity.

Introducing a propargyloxy group at the 5-position of the benzoyl ring enhances herbicidal effects. nih.gov Compounds such as 406 (N-(4-fluorobenzyl)-2-methoxy-5-propargyloxybenzamide) showed post-emergence herbicidal activity comparable to commercial herbicides. nih.gov

Another important derivative is Cyprosulfamide , a herbicide safener that protects crops from herbicide injury. Its structure includes a 2-methoxybenzamide core linked to a phenylsulfonyl group.

Table 3: Herbicidal Activity of N-benzyl-2-methoxybenzamide Derivatives

Compound ID N-benzyl Ring Substituent Bleaching Concentration (μg/mL)
ZI-04 4-Trifluoromethyl 0.5
ZI-15 2,4-Dichloro 0.5
ZI-24 2,4-Difluoro 0.5
ZI-13 3,4-Dichloro 1.0
ZI-26 4-Fluoro 1.0
ZI-29 3-Fluoro 1.0

Data reflects the concentration required for a complete bleaching effect on E. crusgalli and P. oleracea. bindingdb.org

SAR for Dopamine D2 Receptor Allosteric Modulation

Substituted benzamides, the class to which this compound belongs, are known to interact with the Dopamine D2 receptor (D2R). A key feature of this interaction is its allosteric modulation by sodium ions. mdpi.com The binding affinity of many substituted benzamide antagonists for the D2R is enhanced in the presence of Na+, which binds to a conserved allosteric site within the receptor. mdpi.com

While specific SAR studies focusing solely on this compound derivatives as allosteric modulators are not extensively documented, the principles governing the interaction of the broader substituted benzamide class with the D2R provide critical insights.

Key SAR principles for this class include:

Sodium Ion Sensitivity: The affinity of substituted benzamides like eticlopride (B1201500) and raclopride (B1662589) for the D2R increases in the presence of physiological concentrations of sodium ions. mdpi.com This effect is mediated by the allosteric Na+ binding pocket, which, when occupied, alters the conformation of the orthosteric binding site where the benzamide ligand binds. mdpi.com

Structural Determinants for Affinity: The specific substitutions on the benzamide scaffold determine the ligand's intrinsic affinity and its sensitivity to sodium ions. For instance, docking studies with raclopride, a 3,5-dichloro-2-hydroxy-6-methoxybenzamide derivative, suggest that the conformational changes induced by sodium binding enhance the accessibility of the binding cleft for this class of ligands. mdpi.com

Bitopic Ligands: More complex derivatives have been developed as bitopic ligands that interact with both the primary (orthosteric) binding site and a secondary (allosteric) pocket. For example, SB269652, a negative allosteric modulator (NAM), contains a carboxamide moiety that extends into a secondary pocket. Although not a simple 2-methoxybenzamide, its SAR highlights the importance of the carboxamide group in mediating allosteric effects at the D2R. Subtle modifications to this carboxamide portion can lead to dramatic changes in affinity and cooperativity.

These findings indicate that the activity of this compound and its derivatives at the D2R is likely influenced by interactions with the allosteric sodium binding site, a hallmark of the substituted benzamide class.

Table 4: Allosteric Modulation of Ligand Binding at Dopamine D2 Receptors by Sodium Ions

Compound Class Effect of Na+ on Affinity Mechanism
Substituted Benzamides (e.g., Eticlopride, Sulpiride) Increased Affinity Allosteric modulation via Na+ binding site
Spiperone Insensitive Different binding mode, less influenced by Na+-induced conformational changes
Zotepine Decreased Affinity Na+-induced conformation is unfavorable for binding

Information sourced from studies on allosteric modulation of the D2R.

Biological Activity and Molecular Mechanisms of N Isopropyl 2 Methoxybenzamide Derivatives

Molecular Targets and Receptor Interactions

Derivatives of N-isopropyl-2-methoxybenzamide have been shown to interact with several key biological receptors and signaling pathways, indicating their potential in diverse therapeutic areas.

One of the well-documented activities of this compound derivatives is their interaction with dopamine (B1211576) receptors. Specifically, the compound 5-(aminosulfonyl)-N-isopropyl-2-methoxybenzamide, also known as Levosulpiride, is a potent dopamine D2 receptor antagonist. evitachem.com The S-enantiomer of Levosulpiride shows specific binding to the D2 receptor with a dissociation constant (Kd) value of 1.2 nM. evitachem.com This antagonistic activity at the D2 receptor is central to its pharmacological effects. While research has been conducted on benzamide (B126) derivatives with affinity for the D4 receptor, the primary documented activity for the this compound core structure is at the D2 receptor. evitachem.comgoogle.comnih.gov

A series of 2-methoxybenzamide (B150088) derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. google.com The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. google.com A notable derivative from these studies, compound 21 (structure not fully specified in the provided results), demonstrated a half-maximal inhibitory concentration (IC50) of 0.03 μM in a Gli-luciferase reporter assay, indicating potent inhibition of the pathway. google.com The mechanism of action involves blocking the translocation of the Smoothened receptor into the primary cilium, a key step in Hh signal transduction. google.com

CompoundTargetAssayIC50Reference
Compound 21Hedgehog Pathway (Smoothened Receptor)Gli-luciferase reporter0.03 µM google.com

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. nih.govnih.govmdpi.com While numerous BTK inhibitors with diverse chemical structures have been developed, including those containing pyrazolopyrimidine and azaspirooxindolinone scaffolds, the available research does not provide direct evidence of this compound derivatives acting as BTK inhibitors. google.comchemrxiv.org Further investigation would be required to determine if this specific chemical class exhibits activity against BTK.

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. nih.govgoogleapis.com Inhibition of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. nih.govgoogleapis.com Research has led to the development of small-molecule inhibitors that disrupt this interaction. While the core this compound structure is not prominently featured as a primary scaffold for Menin-MLL inhibitors, a patent has disclosed complex derivatives that incorporate this moiety. For instance, N-ethyl-2-((4-(7-(((1r,4r)-4-(ethylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-5-fluoro-N-isopropylbenzamide has been identified as an inhibitor of the menin-MLL interaction. ingentaconnect.com This indicates that the N-isopropylbenzamide fragment can be incorporated into more complex molecules to achieve this inhibitory activity. The development of these inhibitors is often structure-based, aiming to mimic the key interactions of MLL with menin. nih.gov

The inclusion of a sulfonyl or sulfonamide group in the this compound structure can confer inhibitory activity against various enzymes. The sulfonamide group is a known pharmacophore that can interact with the active sites of enzymes, often through coordination with a metal ion. nih.gov

For example, benzenesulfonamide (B165840) derivatives have been studied as inhibitors of carbonic anhydrases (CAs), with the substitution pattern on the benzene (B151609) ring influencing binding affinity and selectivity. nih.gov A study on benzenesulfonamides showed that increasing the size of alkyl substituents at the 2,4,6-positions (from methyl to isopropyl) could decrease binding affinity, suggesting that the spatial arrangement within the enzyme's active site is a critical determinant of inhibitory activity. nih.gov

Furthermore, compounds with a sulfonamide-linked 2-methoxybenzamide core have been investigated for other enzyme inhibitory activities. For example, N-{4-[(isopropylamino)sulfonyl]phenyl}-4-methoxybenzamide has been identified, and while its specific biological activity is not fully detailed, the sulfonamide moiety is a common feature in antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai Another related compound, 2-methoxy-4-(methylsulfanyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide , also features the 2-methoxybenzamide core linked to a sulfonamide group and has shown potent inhibitory activity, though the specific enzyme target is not mentioned in the provided results. evitachem.com Additionally, novel sulfonamide compounds are being explored as inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis and a target in cancer therapy. google.com

Antiplatelet Aggregation Activity and Mechanism of Action

Derivatives of 2-methoxybenzamide have demonstrated significant potential as antiplatelet agents. A study focused on a series of novel 2-methoxy-5-aminobenzamides, which are structurally analogous to this compound, revealed potent in vitro antiplatelet aggregation activities. ingentaconnect.com

In this study, compounds were tested against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). Several compounds exhibited superior activity compared to the reference drugs, aspirin (B1665792) and picotamide (B163162). ingentaconnect.com For instance, compound 1f showed the highest activity against ADP-induced aggregation with an IC50 value of 0.17 μM. ingentaconnect.com Against AA-induced aggregation, compounds 1i , 1j , and 1r were particularly effective, with IC50 values of 0.24 μM, 0.22 μM, and 0.25 μM, respectively. ingentaconnect.com The mechanism of action for these compounds is likely related to the inhibition of pathways triggered by ADP and AA, which are crucial for platelet activation and thrombus formation.

Table of Antiplatelet Aggregation Activity of 2-Methoxy-5-aminobenzamide Derivatives

CompoundInducing AgentIC50 (μM)Reference
1f ADP0.17 ingentaconnect.com
1i AA0.24 ingentaconnect.com
1j AA0.22 ingentaconnect.com
1r AA0.25 ingentaconnect.com
Aspirin (control)AA0.43 ingentaconnect.com
Picotamide (control)ADP0.47 ingentaconnect.com

These findings highlight the potential of the 2-methoxybenzamide scaffold in the development of new antiplatelet therapies.

Antimicrobial Research and Mechanisms (Antibacterial, Antifungal)

Derivatives of the benzamide scaffold have been a subject of significant interest in the search for novel antimicrobial agents. Research has explored their potential to combat both bacterial and fungal pathogens through various mechanisms of action.

Antibacterial Activity: A notable area of research has focused on derivatives of 3-methoxybenzamide (B147233) as inhibitors of the bacterial cell division protein, FtsZ. mdpi.com FtsZ is a crucial protein in bacterial cytokinesis, making it a viable target for new antibiotic development. mdpi.com Specifically, 2,6-difluorobenzamide (B103285) derivatives with non-heterocyclic substituents have demonstrated antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds are believed to exert their effect by targeting S. aureus FtsZ, leading to an increased rate of GTPase activity and polymerization, which ultimately stabilizes FtsZ polymers and inhibits cell division. mdpi.com Certain derivatives have also shown the ability to work synergistically with existing antibiotics like oxacillin, reversing resistance in highly resistant clinical MRSA strains. mdpi.com While many benzamide derivatives show limited activity against Gram-negative bacteria, some studies suggest this may be partly due to drug efflux pumps, as activity was observed in an Escherichia coli strain lacking the AcrAB efflux pump components. mdpi.com

Antifungal Activity: In the realm of antifungal research, specific methoxybenzamide derivatives have been synthesized and evaluated. One such compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA), has been shown to possess moderate antifungal properties. researchgate.net Its activity has been tested against several fungal strains, including Aspergillus niger, Aspergillus flavus, and Candida albicans. researchgate.net The mechanism for some antifungal compounds involves the disruption of critical fungal processes, such as the transition from yeast to a hyphal form, which is essential for tissue invasion and biofilm maturation. nih.gov Other antifungal mechanisms associated with different chemical classes include the generation of reactive oxygen species (ROS) that disrupt mitochondrial function and damage fungal cell morphology. nih.gov The moderate activity of N2BT2MBA is thought to be related to the protection of the active 2-amino primary group in the benzothiazole (B30560) moiety by the 2-methoxybenzoyl group. researchgate.net

Table 1: Antifungal Activity of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) Data represents the zone of inhibition in millimeters (mm).

Fungal Strain Zone of Inhibition (mm) for N2BT2MBA Zone of Inhibition (mm) for Standard (Amphotericin B)
Aspergillus niger 12 19
Aspergillus flavus 13 20
Candida albicans 14 21

Source: Adapted from research on the biological studies of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. researchgate.net

Herbicidal Activity and Pigment Biosynthesis Inhibition

Certain amide derivatives have been investigated for their potential as herbicides. One study focused on the synthesis of amide derivatives of glyphosate (B1671968), a widely used non-selective herbicide, to evaluate their biological activity. orientjchem.org Glyphosate's primary mechanism is the inhibition of the enzyme 5-enolpyruvyl-shikimate-3-phosphate synthase (EPSPS), which is vital for the biosynthesis of aromatic amino acids in plants. orientjchem.org

Among the synthesized compounds was an isopropyl amide derivative of glyphosate. orientjchem.org Research demonstrated that this derivative was effective in reducing the photosynthetic pigment content in the leaves of the weed Parthenium hysterophorus. orientjchem.org A significant decrease was observed in chlorophyll (B73375) a, chlorophyll b, and total chlorophyll (a+b) content. This reduction in chlorophyll indicates an inhibitory effect on pigment biosynthesis, a crucial process for photosynthesis and plant survival. orientjchem.org The herbicidal effect was found to be dependent on the concentration of the applied compound. orientjchem.org

**Table 2: Effect of Isopropyl Amide Derivative of Glyphosate on Chlorophyll Content (µg/gFW) in *Parthenium hysterophorus***

Concentration Chlorophyll a (µg/gFW) Chlorophyll b (µg/gFW) Total Chlorophyll (a+b) (µg/gFW)
0.25X 0.292 0.181 0.441
1X 0.242 0.145 0.407

Source: Adapted from research on the synthesis and herbicidal activity of glyphosate amide derivatives. orientjchem.org

Other research into herbicidal compounds has identified that some N-sulfonyl-2-methoxybenzamide derivatives, when combined with other chemical classes like 3-phenyluracils, can produce a synergistic effect that enhances their herbicidal activity and broadens the spectrum of weed control. evitachem.com

ALK2 Kinase Inhibition

Activin receptor-like kinase-2 (ALK2), a type I BMP receptor, has been identified as a significant therapeutic target, particularly in the context of the aggressive pediatric brain cancer, diffuse intrinsic pontine glioma (DIPG). nih.govacs.org Somatic missense mutations in the ACVR1 gene, which encodes for ALK2, are found in a substantial percentage of DIPG cases. nih.gov This has spurred the development of ALK2 inhibitors that can penetrate the central nervous system.

Research in this area has led to the creation of potent type I inhibitors of ALK2 based on a benzamide scaffold. nih.govresearchgate.net An initial lead compound, LDN-214117, served as a basis for further optimization. nih.govresearchgate.net By modifying the substituents of the trimethoxyphenyl moiety, researchers developed an equipotent benzamide analogue, M4K2149, which exhibited a reduced affinity for off-target ion channels. nih.govresearchgate.net

Further structure-activity relationship (SAR) studies yielded 2-fluoro-6-methoxybenzamide (B1330465) derivatives that possess high inhibitory activity against ALK2, excellent selectivity over the related TGF-βR1 receptor ALK5, and superior pharmacokinetic profiles. nih.govresearchgate.net The addition of a fluorine atom to the benzamide ring was a key modification that improved potency and other pharmacological properties. nih.gov The co-crystal structure of M4K2149 with ALK2 has provided insights into the crucial interactions between the inhibitor and the protein's hinge region, guiding further rational drug design. nih.gov

Table 3: Inhibitory Activity of Selected Benzamide Derivatives Against ALK2 Kinase

Compound ALK2 IC₅₀ (nM) ALK5 IC₅₀ (nM) Selectivity (ALK5/ALK2)
LDN-214117 115 >10000 >87
M4K2009 24 >10000 >417
M4K2149 22 >10000 >455
26a (2-fluoro-6-methoxybenzamide derivative) 12 >10000 >833

Source: Adapted from studies on the development of ALK2 inhibitors for DIPG. nih.govacs.orgresearchgate.net

Chemical Reactivity and Catalytic Applications of N Isopropyl 2 Methoxybenzamide Derivatives

Exploration of Hypervalent Iodine Derivatives as Catalysts

Derivatives of N-isopropyl-2-iodobenzamide have emerged as promising and environmentally friendly catalysts, particularly for the oxidation of alcohols. These organocatalysts, which utilize a hypervalent iodine species, offer a less toxic alternative to traditional heavy metal-based oxidants. beilstein-journals.orgchemistryviews.orgnih.gov When used in conjunction with a co-oxidant like Oxone®, these catalysts facilitate the efficient conversion of primary and secondary alcohols into their corresponding carbonyl compounds at room temperature. beilstein-journals.orgchemistryviews.orgresearchgate.net The development of these catalysts is a significant step towards greener and more sustainable chemical syntheses. chemistryviews.orgnih.gov

Mechanism of Alcohol Oxidation Catalyzed by Iodobenzamides

The catalytic cycle for alcohol oxidation by N-isopropyl-2-iodobenzamide derivatives involves the in-situ generation of a hypervalent iodine(V) species. beilstein-journals.orgjst.go.jpnsf.gov A plausible mechanism is outlined below:

Oxidation of the Catalyst: The monovalent iodobenzamide catalyst is first oxidized by a co-oxidant, such as Oxone®, to a trivalent iodine(III) species. This is then further oxidized to a pentavalent iodine(V) species. beilstein-journals.org

Alcohol Oxidation: The resulting pentavalent iodine compound acts as the active oxidant, reacting with the alcohol to produce the corresponding ketone or aldehyde. beilstein-journals.org In this step, the iodine(V) is reduced back to a trivalent iodine(III) species.

Catalyst Regeneration: The trivalent iodine species is then re-oxidized by the co-oxidant back to the active pentavalent state, thus completing the catalytic cycle. beilstein-journals.orgjst.go.jp

This process allows for the use of a substoichiometric amount of the iodobenzamide, with the terminal oxidant being consumed over the course of the reaction. The efficiency of this cycle, particularly the rapid generation of the pentavalent species from the trivalent state, is crucial for the high reactivity of these catalysts at ambient temperatures. beilstein-journals.orgchemistryviews.orgnih.gov

Substituent Effects on Catalytic Reactivity

The electronic and steric properties of substituents on the benzene (B151609) ring of N-isopropyl-2-iodobenzamide have a marked influence on its catalytic activity in alcohol oxidation. beilstein-journals.orgnih.gov Research has systematically investigated these effects by introducing various functional groups at different positions on the aromatic ring.

An electron-donating group positioned para to the iodine atom generally enhances the reactivity of the iodoarene catalyst. nih.gov This is attributed to the increased electron density at the iodine center, which facilitates the oxidation to the active hypervalent state. beilstein-journals.orgchemistryviews.org

A study evaluating a series of substituted N-isopropyl-2-iodobenzamides in the oxidation of benzhydrol to benzophenone (B1666685) revealed the following order of reactivity based on the substituent at the 5-position (para to the iodine):

5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe beilstein-journals.orgchemistryviews.orgresearchgate.net

This trend clearly indicates that electron-donating groups (like -OMe and -Me) enhance catalytic activity, while electron-withdrawing groups (like -NO₂ and -CO₂Me) diminish it. The 5-methoxy derivative was identified as the most reactive catalyst in this series, enabling efficient oxidation at room temperature. beilstein-journals.orgchemistryviews.orgnih.gov The lower reactivity of the 3-methoxy and 4-methoxy isomers compared to the 5-methoxy isomer suggests that steric hindrance around the iodine atom can also play a role. beilstein-journals.org

Table 1: Effect of Substituents on the Catalytic Activity of N-Isopropyl-2-iodobenzamide Derivatives in the Oxidation of Benzhydrol

Other Reactivity Patterns

Beyond its role in hypervalent iodine catalysis, N-methoxybenzamide, a related compound, has been utilized in palladium-catalyzed C-H activation reactions for the synthesis of complex organic molecules like phenanthridinones. rsc.org In these reactions, the N-methoxy group on the benzamide (B126) acts as a directing group, facilitating the activation of a C-H bond on an adjacent aryl ring. rsc.org However, the reactivity is sensitive to the electronic nature of substituents on the N-aryl ring, with electron-donating groups generally leading to higher yields. rsc.org The presence of an unprotected N-H bond, as in N-phenyl-2-iodobenzamide, can inhibit the reaction, likely due to coordination with the palladium catalyst. rsc.org

Table 2: Chemical Compounds Mentioned

Computational and Theoretical Studies in N Isopropyl 2 Methoxybenzamide Research

Molecular Modeling and Docking Simulations for Target Binding

Molecular modeling and docking simulations are pivotal in identifying and characterizing the potential binding interactions of N-Isopropyl-2-methoxybenzamide with biological macromolecules. researchgate.netnih.gov These computational techniques predict the preferred orientation of the molecule when it forms a stable complex with a target, such as a protein or nucleic acid. The process involves generating a three-dimensional model of this compound and computationally placing it into the binding site of a target receptor. The stability of the resulting complex is then evaluated using scoring functions, which estimate the binding affinity.

In the context of benzamide (B126) derivatives, docking studies have been instrumental in elucidating interactions with various enzymes and receptors. For instance, research on other benzamides has shown that the methoxy (B1213986) and isopropyl groups can play crucial roles in forming hydrophobic and hydrogen bonding interactions within a binding pocket. The orientation of the benzamide core is also critical for establishing key interactions with amino acid residues. By applying these principles, researchers can hypothesize potential targets for this compound and design focused screening assays.

A typical molecular docking workflow for this compound would involve the following steps:

StepDescription
1. Ligand Preparation Generation of a 3D structure of this compound and optimization of its geometry.
2. Receptor Preparation Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding site.
3. Docking Simulation Using algorithms to explore various possible binding poses of the ligand within the receptor's active site.
4. Scoring and Analysis Ranking the generated poses based on scoring functions to predict the most favorable binding mode and analyzing the specific molecular interactions.

These simulations provide a static picture of the potential binding, which can be further investigated using more dynamic computational methods.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comfrontiersin.org For benzamide derivatives, QSAR studies have been crucial in identifying the key molecular features that govern their therapeutic effects. nih.govacs.org These studies correlate physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, with biological activity.

In the case of this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the substituents on the benzene (B151609) ring and the amide group. The resulting data would be used to derive an equation that predicts the activity of new, unsynthesized compounds. This approach allows for the rational design of more potent and selective molecules. nih.gov

Key descriptors often considered in QSAR studies of benzamides include:

DescriptorDescriptionRelevance to this compound
LogP A measure of lipophilicity.Influences membrane permeability and binding to hydrophobic pockets. The isopropyl and methoxy groups contribute to this value.
Hammett constants (σ) Quantify the electron-donating or -withdrawing nature of substituents.The methoxy group is an electron-donating group, which can affect the reactivity and binding affinity of the molecule.
Taft steric parameters (Es) Describe the steric bulk of substituents.The isopropyl group introduces significant steric bulk, which can influence how the molecule fits into a binding site.
Molecular refractivity (MR) Relates to the volume of a molecule and its polarizability.Provides insights into the dispersion forces involved in ligand-receptor interactions.

By analyzing these and other descriptors, researchers can build predictive models that guide the synthesis of novel derivatives of this compound with improved biological profiles.

Conformational Studies and Energetic Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments. researchgate.net The energetic landscape of a molecule provides a comprehensive map of its possible conformations and the energy barriers between them. nih.govnih.govrsc.org

For this compound, key rotational bonds exist around the amide linkage and the bonds connecting the isopropyl and methoxy groups to the benzene ring. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the energy of different conformations and identify the most stable ones. unifesp.br

Understanding the energetic landscape is crucial because the biologically active conformation may not be the lowest energy conformation in isolation. The binding to a receptor can stabilize a higher-energy conformer. By mapping the energetic landscape, researchers can gain insights into the conformational changes that this compound may undergo upon binding to its target. nih.gov This knowledge is vital for understanding its mechanism of action and for designing rigid analogs that are locked in the bioactive conformation.

Prediction of Biological Activity and Selectivity

Computational tools can be employed to predict the potential biological activities and selectivity of this compound. inonu.edu.tr This is often achieved through a combination of ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to databases of compounds with known activities, it is possible to generate hypotheses about its potential targets.

Structure-based methods , such as molecular docking (discussed in 6.1), can be used to screen this compound against a panel of known drug targets. The predicted binding affinities can then be used to prioritize experimental testing.

Furthermore, computational models can help predict the selectivity of a compound for a particular target over other related targets. This is crucial for minimizing off-target effects. By comparing the predicted binding modes and affinities of this compound with different receptors, researchers can estimate its selectivity profile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound and its interactions with its environment over time. tandfonline.comresearchgate.net Unlike the static picture provided by molecular docking, MD simulations account for the flexibility of both the ligand and the receptor. nih.govmdpi.compensoft.net

In a typical MD simulation, the forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion. This process is repeated for millions of small time steps, generating a trajectory that reveals how the system evolves. nih.govresearchgate.netbohrium.com

MD simulations of this compound complexed with a potential target protein can provide valuable insights into:

The stability of the binding pose predicted by docking.

The role of water molecules in mediating ligand-receptor interactions.

The conformational changes that occur in both the ligand and the protein upon binding.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores.

These simulations can reveal subtle details of the binding process that are not apparent from static models, thereby providing a more complete understanding of the molecular basis of action of this compound. nih.govbohrium.com

In Vitro Preclinical Research Methodologies

Cell-Based Assays for Biological Activity Evaluation (e.g., Antiproliferative Assays)

Cell-based assays are fundamental in preclinical research to determine the biological effect of a compound on cellular processes. A common application is the evaluation of antiproliferative activity, which measures the ability of a compound to inhibit cell growth. These assays are crucial in cancer research for identifying potential therapeutic agents. A standard method for assessing antiproliferative effects is the methyl-[3H]-thymidine incorporation assay. nih.gov This technique quantifies the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells, providing a measure of DNA synthesis and, consequently, cell proliferation. nih.gov The half-maximal inhibitory concentration (IC50) value is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit cell proliferation by 50%. nih.gov

Despite the common use of such assays in drug discovery, a comprehensive search of publicly available scientific literature did not yield specific data on the antiproliferative or cytotoxic activity of N-Isopropyl-2-methoxybenzamide against any cancer cell lines.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for elucidating the mechanism of action of a chemical compound by determining its ability to interfere with the activity of specific enzymes. These assays can identify direct molecular targets and provide insights into the biochemical pathways modulated by the compound.

However, based on a thorough review of scientific literature, no studies reporting the evaluation of this compound in specific enzyme inhibition assays have been identified.

Studies on Specific Biological Processes (e.g., Smo Ciliary Translocation, DNA Synthesis Inhibition)

Smoothened Ciliary Translocation

This compound belongs to a class of 2-methoxybenzamide (B150088) derivatives that have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov A pivotal event in the activation of the Hh pathway is the translocation of the Smoothened (Smo) receptor to the primary cilium. nih.gov

Research on 2-methoxybenzamide derivatives has demonstrated their potent inhibitory effect on the Hh pathway by preventing the ciliary translocation of Smo. nih.gov In one study, a representative compound from this class, compound 21 , was shown to cause a significant decrease in Smo localization within the primary cilia of NIH3T3 cells that were stimulated with a Hedgehog agonist. nih.gov This effect was comparable to that of vismodegib, a known Smo inhibitor. nih.gov Molecular docking studies suggest that these compounds bind to the Smo receptor, with interactions involving key amino acid residues such as Tyr394 and Arg400. nih.gov

While these findings strongly suggest that this compound likely acts as an inhibitor of Smo ciliary translocation, direct experimental data for this specific compound was not available in the reviewed literature. The table below summarizes the Hedgehog pathway inhibitory activity of related 2-methoxybenzamide derivatives from a key study.

CompoundStructureIC50 (µM) in Gli-luciferase reporter assay
4 Aryl amide derivative0.25
17 2-chloro-N-(pyridin-2-yl)benzamide derivative0.12
21 N-(4-chlorophenyl)-2-methoxy-5-(pyridin-2-yl)benzamide0.03

This data is for derivatives of 2-methoxybenzamide and not this compound itself. nih.gov

DNA Synthesis Inhibition

The inhibition of DNA synthesis is a key mechanism for many antiproliferative and antimicrobial agents. Assays to measure DNA synthesis often involve the incorporation of labeled nucleosides, such as [3H]-thymidine, into newly synthesized DNA. nih.gov

A review of the available scientific literature did not yield any studies that have specifically investigated the effect of this compound on DNA synthesis.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms, including bacteria and fungi. Standard methods include broth dilution and disk diffusion assays, which are used to determine the minimum inhibitory concentration (MIC) – the lowest concentration of a compound that prevents visible growth of a microorganism.

Despite the importance of identifying new antimicrobial agents, no studies reporting the antimicrobial, antibacterial, or antifungal activity of this compound were found in the reviewed scientific literature. One study noted the antibacterial properties of a wound dressing material grafted with N-isopropyl acrylamide, a chemically related but distinct entity. nih.gov

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets

The benzamide (B126) functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anticonvulsant, analgesic, and antitumor effects. nanobioletters.com Substituted amides, in particular, are gaining attention for their broad biological potential. nanobioletters.com For N-Isopropyl-2-methoxybenzamide, a crucial future direction is the systematic screening against a broad range of biological targets to uncover novel therapeutic applications.

Initial research efforts could be directed toward targets where related analogs have shown activity. For instance, derivatives of N-isopropyl-toluamide have been investigated for their mode of action as antineoplastic agents, specifically their effects on DNA replication and the biosynthesis of neoplastic proteins and RNA. nih.gov This suggests that cancer-related pathways and molecular targets could be a fruitful area of investigation for this compound. Furthermore, the general class of benzamide derivatives has demonstrated significant potential as antimicrobial and antifungal agents, warranting the exploration of this compound against various bacterial and fungal strains. nanobioletters.com A comprehensive screening approach, utilizing high-throughput assays against panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes, will be instrumental in identifying novel and specific molecular targets.

Development of Next-Generation Derivatives with Enhanced Potency and Selectivity

A pivotal area of future research involves the rational design and synthesis of next-generation derivatives of this compound to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies on related benzamide and N-isopropyl-containing compounds have demonstrated that minor structural modifications can lead to significant improvements in activity.

For example, research into 8-substituted analogues of adenine (B156593) derivatives incorporating a methoxybenzyl group identified highly potent and selective inhibitors of phosphodiesterase 4 (PDE4), an important therapeutic target for inflammatory diseases. nih.gov Similarly, another complex benzamide derivative, n-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide (FCPR03), has been identified as a novel PDE4 inhibitor. researchgate.net These findings suggest that the this compound scaffold could serve as a valuable starting point for developing novel enzyme inhibitors.

Systematic modification of the core structure is key. Studies on the catalytic activity of related iodobenzamides have shown how substituents on the benzene (B151609) ring dramatically influence reactivity. elsevierpure.comnih.govnih.gov This principle can be directly translated to optimizing the biological activity of this compound derivatives. By methodically altering substituents on the aromatic ring and modifying the N-isopropyl group, it may be possible to develop next-generation compounds with superior potency and selectivity for a specific biological target.

Table 1: Influence of Benzene Ring Substituents on the Reactivity of N-isopropyl-2-iodobenzamide Analogues This table illustrates how different chemical groups attached to the benzamide ring can alter the compound's reactivity, a key principle in designing derivatives with enhanced biological potency.

Substituent PositionSubstituent GroupRelative Reactivity
5NO₂Lowest
5CO₂MeLow
3OMeLow
5OAcModerate
5ClModerate
-H (unsubstituted)Higher
4OMeHigh
5MeHigh
5OMeHighest
Data derived from studies on catalytic oxidation reactions, demonstrating a clear structure-activity relationship. elsevierpure.comnih.govnih.gov

Exploration of this compound as a Versatile Synthetic Intermediate

Beyond its potential biological activities, this compound and its derivatives hold promise as versatile intermediates in organic synthesis. The development of efficient and environmentally friendly chemical transformations is a fundamental goal of modern chemistry. Research has demonstrated that derivatives of N-isopropyl-iodobenzamide can function as highly reactive and eco-benign catalysts. elsevierpure.comnih.gov

Specifically, 2-Iodo-N-isopropyl-5-methoxybenzamide has been developed as an efficient catalyst for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds, such as ketones and aldehydes. nih.gov This process utilizes a co-oxidant and proceeds smoothly at room temperature, offering a green alternative to traditional heavy metal-based oxidants. nih.gov The high reactivity of this catalyst is attributed to the rapid generation of a hypervalent iodine species during the reaction. elsevierpure.comnih.govnih.gov this compound can serve as a direct precursor for the synthesis of such iodo-derivatives, highlighting its potential utility as a building block for novel organocatalysts. The general procedures for creating benzamides from acid chlorides provide a straightforward pathway for its incorporation into more complex molecular structures, further underscoring its versatility as a synthetic intermediate. nanobioletters.com

Advanced Computational Approaches in Drug Design and Discovery

Advanced computational methods are indispensable tools for accelerating drug discovery and design. For this compound, in silico techniques can provide profound insights into its potential therapeutic applications and guide the development of next-generation derivatives. Molecular docking and bioinformatics have become pivotal in identifying potential drug candidates with high precision and efficiency. researchgate.net

Computational studies on structurally similar compounds, such as N-isopropyl-3-phenylpropanamide, have successfully utilized Density Functional Theory (DFT) and molecular docking to investigate their therapeutic potential against breast cancer-related proteins. researchgate.net These studies can calculate key properties, such as frontier molecular orbital energies (HOMO-LUMO), which indicate the chemical reactivity of a compound. researchgate.net Molecular docking simulations can predict the binding affinity and interaction patterns of this compound and its derivatives with specific protein targets, helping to prioritize compounds for synthesis and biological testing. researchgate.net Furthermore, computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), which is crucial for developing viable drug candidates. researchgate.netmdpi.com Applying these advanced computational approaches to this compound will enable a more rational, cost-effective, and efficient exploration of its therapeutic potential.

Table 2: Example of Computational Analysis Applied to a Structurally Related Compound (N-isopropyl-3-phenylpropanamide) This table shows the type of predictive data that can be generated using computational models to assess the drug-like potential of a compound before synthesis.

Computational MethodParameterPredicted Value/FindingReference
Molecular Docking Binding Affinity (HER2)-9.0 kcal/mol researchgate.net
Binding Affinity (ERα)-9.9 kcal/mol researchgate.net
DFT HOMO-LUMO Energy GapIndicates chemical reactivity researchgate.net
Pharmacokinetics Lipinski's Rule of FiveFully compliant researchgate.net
Oral BioavailabilityPredicted to be orally bioavailable researchgate.net

Q & A

Q. What are the established synthetic routes for N-isopropyl-2-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with isopropylamine. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Reaction temperatures range from 0°C to room temperature (18–24 h). For example, similar benzamide syntheses achieved 70–85% yields under these conditions . Key Variables :
  • Solvent polarity (DCM vs. THF) affects reaction rates.
  • Excess amine (1.2–1.5 equivalents) improves conversion.
  • Purification via silica gel chromatography or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, isopropylamide at C1). Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the isopropyl group shows a septet (δ 4.1–4.3 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For example, related benzamides exhibit planar amide linkages and intermolecular N–H···O interactions stabilizing crystal lattices .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities .

Q. How can researchers mitigate common impurities during synthesis?

  • Methodological Answer :
  • Byproduct Control : Unreacted 2-methoxybenzoic acid or isopropylamine can be removed via acid-base extraction (e.g., 1M HCl wash for excess amine).
  • Chromatographic Purification : Use gradient elution (hexane:ethyl acetate) to separate hydrolyzed byproducts.
  • Recrystallization : Ethanol-water mixtures (3:1 ratio) yield high-purity crystals .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?

  • Methodological Answer :
  • SAR Workflow :

Synthesize analogs with substituents at C3/C4 (e.g., halogens, methoxy) .

Test in vitro bioactivity (e.g., enzyme inhibition assays). For example, 3-amino derivatives show enhanced binding to target proteins via hydrogen bonding .

Use computational docking (e.g., AutoDock Vina) to correlate substituent electronic effects (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Collaborative Validation : Cross-laboratory replication with shared compound batches reduces batch-to-batch variability .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems reduce reaction times (2–4 h vs. 18 h) and improve heat dissipation .
  • Catalyst Screening : Immobilized catalysts (e.g., polymer-supported DMAP) enhance recyclability and reduce costs .
  • DoE (Design of Experiments) : Multi-factor analysis (temperature, solvent ratio, catalyst loading) identifies optimal parameter combinations .

Q. What advanced analytical methods quantify this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • UHPLC-QTOF-MS : Provides high-resolution quantification (LOQ < 1 ng/mL) and distinguishes isobaric interferences .
  • Isotope Dilution : Use deuterated internal standards (e.g., D₃-methoxy analogs) to correct for matrix effects .

Q. How do computational models predict the compound’s metabolic stability?

  • Methodological Answer :
  • In Silico Tools :

CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methoxy demethylation) .

MD Simulations : Analyze binding to hepatic enzymes (e.g., CYP3A4) to estimate metabolic half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.